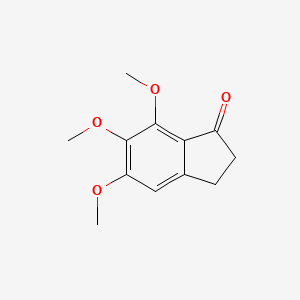

5,6,7-Trimethoxy-1-indanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C12H14O4 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

5,6,7-trimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O4/c1-14-9-6-7-4-5-8(13)10(7)12(16-3)11(9)15-2/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

GQMRLYSXCICRFW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)CCC2=O)OC)OC |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 5,6,7-Trimethoxy-1-indanone

Traditional syntheses of the 1-indanone (B140024) skeleton predominantly rely on intramolecular cyclization reactions, which are effective for forming the requisite five-membered ring.

A primary and direct route to this compound is the intramolecular cyclodehydration of 3-(3,4,5-trimethoxyphenyl)propanoic acid. This reaction is a type of intramolecular Friedel-Crafts acylation. nih.gov The process involves the activation of the carboxylic acid group, typically by a strong acid catalyst, which then allows the electrophilic acylium ion to attack the electron-rich trimethoxy-substituted aromatic ring, leading to cyclization and the formation of the indanone structure. Water is the sole byproduct of this direct cyclization, making it an environmentally favorable approach compared to multi-step alternatives. nih.gov

Commonly used catalysts for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA), which act as both the catalyst and the solvent. masterorganicchemistry.com The reaction generally requires elevated temperatures to proceed efficiently.

Table 1: Reagents for Intramolecular Cyclodehydration

| Reagent | Role | Typical Conditions |

|---|---|---|

| Polyphosphoric Acid (PPA) | Catalyst and Solvent | High Temperature |

| Methanesulfonic Acid (MSA) | Catalyst and Solvent | High Temperature |

| Triflic Acid (TfOH) | Catalyst | Room Temp to 80°C |

The Friedel-Crafts acylation, a cornerstone of aromatic chemistry developed in 1877, provides a robust and widely used method for synthesizing 1-indanones. wikipedia.org This approach can be performed intramolecularly, which is the most common strategy for preparing the indanone ring system. nih.govresearchgate.net

The synthesis of this compound via this pathway typically begins with 3-(3,4,5-trimethoxyphenyl)propanoic acid. The carboxylic acid is first converted to a more reactive acylating agent, most commonly an acyl chloride, using a reagent like thionyl chloride. semanticscholar.org In the subsequent step, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is introduced. wikipedia.orgnih.gov The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion that undergoes an intramolecular electrophilic aromatic substitution with the trimethoxybenzene ring to yield this compound. nih.gov

While highly effective, this two-step method generates more waste compared to direct cyclodehydration. However, it often proceeds under milder conditions and can be advantageous for sensitive substrates. nih.gov

Advanced and Green Chemistry Syntheses of Indanone Frameworks

In response to the growing need for sustainable chemical processes, several non-conventional energy sources have been applied to the synthesis of 1-indanones, offering significant advantages over classical heating methods. nih.gov These advanced techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govnih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions. nih.govresearchgate.net In the context of synthesizing the 1-indanone framework, microwave-assisted intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acids provides a green and efficient alternative to conventional heating. nih.gov

Research has shown that using microwave heating in conjunction with a strong acid catalyst like triflic acid (TfOH) can lead to complete conversion of the starting material to the desired indanone in as little as 60 minutes at 80°C. nih.gov This represents a significant improvement over traditional methods that can require much longer reaction times, even at room temperature. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Table 2: Comparison of Microwave (MW) vs. Conventional Synthesis of a 1-Indanone Derivative nih.gov

| Method | Catalyst (equiv.) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | TfOH (3) | Room Temp | 24 hours | 61% |

| Microwave | TfOH (3) | 80 | 60 min | 98% |

The application of high-intensity ultrasound is another green chemistry technique that has been successfully used to promote the synthesis of 1-indanones. nih.gov This method, known as sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. mdpi.com

This intense energy input enhances mass transfer and dramatically accelerates the rate of chemical reactions. mdpi.com When applied to the intramolecular Friedel-Crafts acylation for indanone synthesis, ultrasound irradiation has been shown to produce excellent yields in significantly shorter reaction times compared to conventional methods. nih.govacs.org This approach aligns with the principles of green chemistry by improving reaction efficiency and reducing energy consumption. acs.orgnih.gov

The Q-Tube™ is a specialized high-pressure reactor that offers a safe and efficient alternative to both microwave synthesis and conventional sealed-tube reactions. nih.govqlabtech.com It is designed for reactions that require elevated temperatures and pressures, allowing solvents to be heated well above their atmospheric boiling points. sigmaaldrich.com

For the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation, the Q-Tube reactor provides a controlled environment for achieving high yields quickly and safely. nih.gov The system features a pressure-release mechanism that prevents over-pressurization, making it a safer option than standard sealed tubes. sigmaaldrich.com This methodology has been demonstrated to be highly effective, affording excellent yields of various 1-indanone derivatives in short reaction times, comparable to those achieved with microwave and ultrasound techniques. nih.gov

Table 3: Comparison of Advanced Synthesis Methods for 1-Indanone Derivatives nih.gov

| Method | Typical Time | Typical Yield | Key Advantage |

|---|---|---|---|

| Microwave-Assisted | 30-60 min | >95% | Rapid, uniform heating |

| High-Intensity Ultrasound | 30-60 min | >95% | Enhanced mass transfer, energy efficiency |

| Q-Tube Reactor | 30-60 min | >95% | Safe high-pressure conditions |

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

The synthesis of substituted indanones can be achieved through various transition-metal-catalyzed reactions. Among these, rhodium-catalyzed carbonylative arylation of alkynes presents a potent method for constructing the indanone core. While a specific example for the synthesis of this compound via this method is not extensively documented, the general mechanism involves the reaction of an arylboronic acid with an alkyne under a carbon monoxide atmosphere, catalyzed by a rhodium complex.

For the synthesis of this compound, a plausible pathway would involve the reaction of 3,4,5-trimethoxyphenylboronic acid with a suitable alkyne, such as ethyne (B1235809) or a protected equivalent, in the presence of a rhodium catalyst and carbon monoxide. The catalytic cycle is thought to initiate with the formation of an arylrhodium species, which then undergoes migratory insertion of carbon monoxide and the alkyne to form a rhodacycle intermediate. Subsequent reductive elimination would yield the desired indanone product. The regioselectivity of the alkyne insertion is a critical factor in determining the final substitution pattern of the indanone.

| Reactant 1 | Reactant 2 | Catalyst | Reagent | Product |

| 3,4,5-Trimethoxyphenylboronic acid | Alkyne (e.g., Ethyne) | Rhodium Complex (e.g., [Rh(CO)2Cl]2) | Carbon Monoxide | This compound |

This methodology offers a direct route to highly substituted indanones from readily available starting materials, highlighting the power of transition-metal catalysis in constructing complex cyclic systems. semanticscholar.orgnih.govrsc.org

Nazarov Cyclization Reactions

The Nazarov cyclization is a classic and powerful method for the synthesis of cyclopentenones, including indanones. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. In the context of this compound synthesis, this would typically involve the cyclization of a chalcone (B49325) precursor bearing a 3,4,5-trimethoxyphenyl group.

A relevant example is the synthesis of 4,5,6-trimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one from (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. preprints.org This transformation is typically promoted by strong acids such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the 4π-electrocyclization of the resulting pentadienyl cation. Subsequent elimination of a proton yields the indanone ring system. The reaction can be carried out under conventional heating or microwave irradiation to shorten reaction times. preprints.org

| Starting Material | Reagent | Conditions | Product |

| (E)-1-(Aryl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Trifluoroacetic Acid (TFA) | Heat or Microwave | 4,5,6-Trimethoxy-3-aryl-2,3-dihydro-1H-inden-1-one |

The success of the Nazarov cyclization is highly dependent on the substitution pattern of the divinyl ketone precursor, with electron-donating groups on the aromatic rings generally facilitating the reaction. nih.gov

Derivatization and Functionalization of this compound

The reactivity of the carbonyl group and the adjacent α-protons in this compound allows for a variety of chemical transformations, leading to a diverse range of derivatives.

Synthesis of Aminoindane Analogues

Aminoindanes are an important class of compounds, and their synthesis from indanones is a common synthetic strategy. The conversion of this compound to its corresponding aminoindane analogue can be effectively achieved through reductive amination. wikipedia.org This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. organic-chemistry.org

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the starting ketone. escholarship.orgthermofisher.com

| Starting Material | Reagents | Product |

| This compound | Ammonia/Ammonium Salt, Reducing Agent (e.g., NaBH3CN) | 2-Amino-5,6,7-trimethoxyindane |

This method provides a direct and efficient route to aminoindane derivatives from their corresponding ketones.

Preparation of Sulfamide (B24259) Derivatives

Sulfonamides are a significant class of compounds with a wide range of applications. The synthesis of sulfamide derivatives from this compound would first require the preparation of the corresponding aminoindane, as described in the previous section. The resulting 2-amino-5,6,7-trimethoxyindane can then be reacted with a sulfonylating agent to form the desired sulfamide.

A common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net For the preparation of a sulfamide, the aminoindane would be treated with sulfamoyl chloride or a related reagent. The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.

| Starting Material | Reagent | Base | Product |

| 2-Amino-5,6,7-trimethoxyindane | Sulfamoyl Chloride | Triethylamine or Pyridine | N-(5,6,7-Trimethoxyindan-2-yl)sulfamide |

This two-step sequence provides a reliable pathway to sulfamide derivatives of the this compound scaffold.

Formation of Nitroso Derivatives

The introduction of a nitroso group into the this compound scaffold can be achieved through nitrosation at the α-carbon position. The presence of the electron-withdrawing carbonyl group acidifies the α-protons, making them susceptible to reaction with nitrosating agents. researchgate.net

The reaction is typically carried out by treating the ketone with a source of the nitrosonium ion (NO+), such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an alkyl nitrite in the presence of a base or acid catalyst. researchgate.net The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the nitrosating agent. The resulting α-nitroso ketone can exist in equilibrium with its tautomeric oxime form. acs.org

| Starting Material | Nitrosating Agent | Conditions | Product |

| This compound | Alkyl Nitrite (e.g., n-butylnitrite) / Acid or Base | - | 2-Nitroso-5,6,7-trimethoxy-1-indanone / 5,6,7-Trimethoxy-1,2-indandione-2-oxime |

The formation of α-nitroso ketones provides a handle for further synthetic transformations, such as reduction to amino ketones or rearrangement reactions. researchgate.net

Alpha-Carboxylation of Indanones

The introduction of a carboxyl group at the α-position of an indanone can be a challenging transformation. A direct carboxylation of the enolate of this compound with carbon dioxide is a possible route, though it can be complicated by competing side reactions.

A more controlled, multi-step approach may be necessary. For instance, the indanone can be first converted to an α-formyl derivative via a Claisen condensation with an alkyl formate. This β-keto aldehyde can then be oxidized to the desired α-carboxylic acid. Alternatively, α-alkylation with an appropriate electrophile containing a masked carboxyl group, followed by deprotection, can be employed. Another potential strategy involves the formation of an enolate followed by reaction with a chloroformate to yield a β-keto ester, which can then be hydrolyzed and decarboxylated to the desired product or hydrolyzed under non-decarboxylating conditions to yield the dicarboxylic acid which can then be selectively decarboxylated. beilstein-journals.org

| Starting Material | Reagents (Illustrative Multi-step) | Intermediate | Final Product |

| This compound | 1. Base (e.g., NaH), Alkyl Formate2. Oxidizing Agent (e.g., H2O2) | 2-Formyl-5,6,7-trimethoxy-1-indanone | 2-Carboxy-5,6,7-trimethoxy-1-indanone |

The synthesis of α-carboxylated indanones provides access to valuable intermediates for the preparation of more complex molecules.

Reduction Reactions

The carbonyl group of this compound is a focal point for chemical transformations, most notably reduction reactions to yield the corresponding indanol. The choice of reducing agent dictates the outcome and selectivity of the reaction. Two primary methods are employed for this purpose: catalytic hydrogenation and reduction by hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For the parent 1-indanone scaffold, catalysts such as platinum and copper supported on silica (B1680970) (SiO2) have been effectively used to reduce the ketone to a secondary alcohol. This process is generally clean and efficient, though the specific conditions (pressure, temperature, and catalyst choice) must be optimized to prevent over-reduction or side reactions, such as hydrogenation of the aromatic ring.

Hydride Reductions: A more common and versatile laboratory-scale method involves the use of hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of converting the ketone in this compound to the corresponding 5,6,7-Trimethoxy-1-indanol. More powerful reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), have also been successfully used for the reduction of substituted 1-indanones, offering an alternative reagent for this transformation. google.com These reactions are typically carried out in alcoholic or ethereal solvents at controlled temperatures.

| Reagent/Catalyst | Product | Reaction Type |

|---|---|---|

| H₂ / Pt/SiO₂ | 5,6,7-Trimethoxy-1-indanol | Catalytic Hydrogenation |

| Sodium borohydride (NaBH₄) | 5,6,7-Trimethoxy-1-indanol | Hydride Reduction |

| Diisobutylaluminium hydride (DIBAL-H) | 5,6,7-Trimethoxy-1-indanol | Hydride Reduction |

This compound as a Synthetic Intermediate for Complex Molecules

The rigid bicyclic structure of this compound, combined with its functionalized aromatic ring and reactive carbonyl group, makes it a valuable building block for the synthesis of more elaborate molecular architectures. Its utility has been explored in the context of both natural product synthesis and the development of medicinally relevant compounds.

The 1-indanone core is a structural motif present in a number of natural products. beilstein-journals.orgsemanticscholar.org Consequently, substituted indanones are considered important precursors in the total synthesis of these complex molecules. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in prominent literature, its structural features make it an attractive starting material for such endeavors. The methoxy (B1213986) groups on the aromatic ring can be used to influence reactivity or can be modified (e.g., demethylated to hydroxyl groups) to match the substitution patterns found in natural targets.

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. beilstein-journals.org The closely related analogue, 5,6-dimethoxy-1-indanone (B192829), is a well-established key intermediate in the industrial synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease. nbinno.com

While this compound is not a direct precursor to Donepezil, its unique substitution pattern is of significant interest for the development of novel therapeutic agents, particularly in oncology. Research has demonstrated that molecules containing the 5,6,7-trimethoxy aromatic pattern exhibit potent anticancer properties. For example, series of 5,6,7-trimethoxy quinolines and 5,6,7-trimethoxy-4-aminoquinazolines have been synthesized and identified as powerful inhibitors of tubulin polymerization and inducers of apoptosis in cancer cell lines. nih.govnih.gov

Given the established biological activity of the 5,6,7-trimethoxy motif, this compound represents a key potential starting material for the synthesis of new anticancer drug candidates. Its structure can be elaborated through reactions at the carbonyl group and the adjacent alpha-carbon to build novel indanone-based compounds or to construct fused heterocyclic systems with potential pharmacological activity. Further supporting this, other trimethoxy-indanone isomers have been utilized as intermediates in the synthesis of compounds designed as anticancer agents. google.com This highlights the recognized value of the trimethoxy-indanone framework in the design of new, medicinally relevant molecules.

Iii. Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR spectroscopy of 5,6,7-Trimethoxy-1-indanone reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons.

Based on the structure of this compound, the expected ¹H NMR spectrum would feature several key resonances:

Aromatic Proton: A singlet for the lone proton on the aromatic ring (H-4). Its chemical shift would be influenced by the electron-donating effects of the adjacent methoxy (B1213986) groups.

Methylene (B1212753) Protons: Two triplets corresponding to the protons on the aliphatic portion of the five-membered ring (H-2 and H-3). These protons are adjacent to each other, resulting in spin-spin coupling that splits their signals into triplets. The protons at C-3, being adjacent to the aromatic ring, would likely appear at a slightly different chemical shift than the protons at C-2, which are adjacent to the carbonyl group.

Methoxy Protons: Three distinct singlets for the protons of the three methoxy groups (-OCH₃) at positions C-5, C-6, and C-7. The slight differences in their electronic environments would result in separate signals.

Table 1: Predicted ¹H NMR Data for this compound (Note: Experimental data from the primary literature was not available; these are predicted values based on structure-property relationships.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 6.5 - 7.0 | s (singlet) |

| H-2 (CH₂) | 2.9 - 3.2 | t (triplet) |

| H-3 (CH₂) | 2.6 - 2.9 | t (triplet) |

| 7-OCH₃ | 3.9 - 4.1 | s (singlet) |

| 6-OCH₃ | 3.8 - 4.0 | s (singlet) |

| 5-OCH₃ | 3.7 - 3.9 | s (singlet) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The expected ¹³C NMR spectrum would show 12 distinct signals:

Carbonyl Carbon: A signal at the downfield end of the spectrum (typically 190-210 ppm), characteristic of a ketone carbonyl carbon (C-1).

Aromatic Carbons: Six signals for the carbons of the benzene (B151609) ring. The chemical shifts would be heavily influenced by the attached methoxy substituents.

Aliphatic Carbons: Two signals for the methylene carbons of the cyclopentanone (B42830) ring (C-2 and C-3).

Methoxy Carbons: Three signals for the carbons of the methoxy groups.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Experimental data from the primary literature was not available; these are predicted values based on structure-property relationships.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | 195 - 205 |

| Aromatic Quaternary Cs | 140 - 160 |

| Aromatic CH (C-4) | 100 - 110 |

| Methoxy Cs (-OCH₃) | 55 - 65 |

| CH₂ (C-2) | 35 - 45 |

| CH₂ (C-3) | 25 - 35 |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, typically within 5 Ångstroms. This is invaluable for determining the three-dimensional structure and conformation of a molecule.

For this compound, a NOESY experiment would be crucial for confirming the spatial relationships between different groups. Key expected correlations would include:

H-4 and 5-OCH₃: A cross-peak between the aromatic proton at C-4 and the protons of the methoxy group at C-5 would confirm their spatial proximity on the aromatic ring.

H-4 and H-3: A correlation between the aromatic proton (H-4) and the adjacent methylene protons (H-3) would be expected.

Methoxy Group Interactions: NOE correlations between the protons of adjacent methoxy groups (e.g., between 5-OCH₃ and 6-OCH₃, and between 6-OCH₃ and 7-OCH₃) would provide insight into their preferred rotational conformations.

These through-space correlations help to build a complete 3D picture of the molecule as it exists in solution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would be dominated by absorptions from its key functional groups.

Table 3: Predicted FT-IR Data for this compound (Note: Experimental data from the primary literature was not available; these are predicted values based on characteristic functional group frequencies.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1690 - 1710 | Strong |

| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium-Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1020 - 1075 | Medium |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the indanone ring. Additionally, characteristic peaks for the aromatic C=C bonds, the C-O ether linkages of the methoxy groups, and various C-H bonds would be present.

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (molar mass: 222.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern provides clues to the molecule's structure.

GC-MS data indicates the following key fragments:

m/z = 222: This corresponds to the molecular ion [M]⁺.

m/z = 207: This fragment likely results from the loss of a methyl group (-CH₃) from one of the methoxy substituents, a common fragmentation pathway for methoxylated aromatic compounds.

m/z = 165: This could arise from further fragmentation, potentially involving the loss of multiple methyl groups or parts of the indanone ring structure.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity |

| 222 | [C₁₂H₁₄O₄]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 165 | Further fragmentation |

| 141 | Further fragmentation |

This fragmentation data, combined with the molecular weight, provides strong evidence for the identity and elemental composition of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For this compound, GC-MS analysis provides crucial information regarding its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

The mass spectrum of this compound shows a distinct molecular ion (M+) peak corresponding to its molecular weight. nih.gov The fragmentation process, induced by electron ionization, involves the breaking of the molecular ion into smaller, charged fragments. The analysis of these fragments helps in confirming the structure of the compound. A common fragmentation pattern for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. In the case of this compound (molecular weight ≈ 222 g/mol ), the observation of a significant peak at a mass-to-charge ratio (m/z) of 207 is indicative of such a loss (222 - 15 = 207). nih.gov This M-15 peak is a characteristic feature for compounds containing methoxy groups.

| Attribute | Value (m/z) | Interpretation |

|---|---|---|

| Molecular Ion Peak (M+) | 222 | Represents the intact ionized molecule. nih.gov |

| Major Fragment 1 | 207 | Corresponds to the loss of a methyl radical (M+ - 15), characteristic of a methoxy group. nih.gov |

| Major Fragment 2 | 165 | Represents further fragmentation, possibly involving losses of CO or other neutral molecules. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a compound. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the confident determination of a molecule's chemical formula.

For this compound, HRMS is used to verify its molecular formula, C₁₂H₁₄O₄. By comparing the experimentally measured accurate mass to the theoretically calculated mass, researchers can confirm the elemental composition. This high degree of certainty is critical in distinguishing between isomers or compounds with the same nominal mass but different chemical formulas. scilit.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₄ |

| Calculated Exact Mass | 222.08921 Da |

| Measured Exact Mass (from PubChem) | 222.08920892 Da nih.gov |

| Mass Accuracy | High (within ppm range) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation during the ionization process. In ESI-MS, a sample solution is sprayed through a highly charged needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and can be analyzed by the mass spectrometer.

For this compound, ESI-MS in positive ion mode would typically yield the protonated molecule, [M+H]⁺. This provides a clear determination of the molecular weight with minimal fragmentation, complementing the data obtained from harder ionization techniques like GC-MS. The expected m/z for the protonated molecule would be approximately 223.0965. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 245.0781), may also be observed depending on the experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The structure of this compound contains specific groups of atoms, known as chromophores, that are responsible for absorbing light. The primary chromophores in this molecule are the benzene ring and the conjugated carbonyl group (C=O). libretexts.orglumenlearning.com

The absorption of UV light by these chromophores results in electronic transitions. The key transitions expected for this compound are:

π → π* transitions: These occur in the aromatic ring and the carbonyl group, where electrons from a π bonding orbital are excited to a π* antibonding orbital. These transitions are typically high in intensity. libretexts.orgslideshare.net

n → π* transitions: This transition involves the excitation of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are characteristically weak in intensity compared to π → π* transitions. libretexts.orguzh.ch

The three methoxy groups (-OCH₃) on the benzene ring act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The electron-donating nature of the methoxy groups typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the aromatic ring. nih.gov

| Transition Type | Associated Chromophore | Expected Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π | Aromatic Ring & Carbonyl Group | High (ε ≈ 10,000) libretexts.org | UV Region (~200-300 nm) |

| n → π | Carbonyl Group | Low (ε < 2000) libretexts.org | Longer UV Region (>300 nm) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction Crystallography is the most definitive method for determining the complete three-dimensional structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can calculate the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. nih.gov

The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 647720. nih.gov The analysis provides unambiguous proof of the molecular connectivity and conformation in the solid state. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the crystal. uni-regensburg.de

| Parameter | Value |

|---|---|

| CCDC Deposition Number | 647720 nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.33 Å, b = 7.72 Å, c = 9.54 Å, β = 101.99° |

| Associated Publication | DOI: 10.1107/S1600536807019848 nih.gov |

Iv. Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. mdpi.com These calculations are foundational for geometry optimization, electronic property analysis, and the prediction of spectroscopic data.

A fundamental step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. google.commdpi.com For 5,6,7-Trimethoxy-1-indanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d) or larger), are routinely employed for this purpose. google.com The optimization algorithm systematically adjusts the atomic coordinates until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure, which is crucial for understanding the molecule's reactivity and properties. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons. A lower LUMO energy level suggests a greater ability to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap (E_gap). This value is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the indanone core.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability. |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgsemanticscholar.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts. escholarship.orgaps.org These predicted values can be compared with experimental spectra to confirm assignments or to distinguish between possible isomers. rsc.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in an ultraviolet-visible (UV-Vis) spectrum. uomphysics.net This allows for the prediction of the molecule's absorption properties, arising from electronic excitations, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Conformational Analysis Studies

The methoxy (B1213986) groups in this compound are not rigidly fixed and can rotate around the C-O bonds. Conformational analysis explores the different spatial arrangements (conformers) of these groups and their relative energies.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. weizmann.ac.il For this compound, a relaxed PES scan would be performed by rotating the dihedral angle of one of the C-C-O-C bonds of a methoxy group in discrete steps (e.g., every 10-15 degrees). At each step, the chosen dihedral angle is held fixed while the rest of the molecular geometry is optimized to its lowest energy. google.com Plotting the resulting energy at each step reveals the rotational energy barrier and identifies the most stable (lowest energy) and least stable (highest energy) conformations of the methoxy group. Repeating this process for all three methoxy groups would provide a comprehensive understanding of the molecule's conformational landscape.

Quantum Chemical Descriptors and Reactivity Insights

From the electronic properties calculated using DFT, a set of global reactivity descriptors can be derived. These "quantum chemical descriptors" provide quantitative insights into the reactivity of a molecule without the need to simulate a full chemical reaction. mdpi.comresearchgate.nethakon-art.com These descriptors are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors help to classify this compound's reactivity profile, predicting whether it is more likely to engage in electrophilic or nucleophilic reactions. hakon-art.com The electron-donating methoxy groups are expected to increase the molecule's nucleophilicity, while the carbonyl group provides an electrophilic site.

| Descriptor | Formula | Value (eV) | Reactivity Insight |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.50 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 3.825 | Overall ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.325 | Resistance to change in electron configuration. High value suggests high stability. |

| Global Softness (S) | 1/η | 0.430 | Inverse of hardness; indicates high polarizability. |

| Electrophilicity Index (ω) | μ²/2η | 3.14 | Propensity to act as an electrophile (electron acceptor). |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. For this compound, while specific NBO analysis data is not extensively available in the public domain, the electronic effects of its constituent functional groups can be inferred from studies on analogous methoxy-substituted aromatic compounds.

The methoxy groups (-OCH₃) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This donation of electron density increases the electron density of the benzene ring of the indanone core. NBO analysis would likely reveal significant delocalization of the oxygen lone pair electrons (n) into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is a key factor in the electronic properties of methoxy-substituted aromatics.

A hypothetical NBO analysis would likely quantify the stabilization energies associated with these electronic interactions, providing insight into the molecule's electronic structure and stability.

Table 1: Illustrative NBO Analysis Data for a Methoxy-Substituted Aromatic Ketone This table is illustrative and based on general principles of NBO analysis for similar compounds, not specific data for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of C5-OCH₃ | π* (C4-C5) | High |

| LP (O) of C6-OCH₃ | π* (C5-C6) | High |

| LP (O) of C7-OCH₃ | π* (C6-C7) | High |

| π (C5-C6) | π* (C=O) | Moderate |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. These interactions are crucial for understanding molecular conformation, crystal packing, and ligand-protein binding.

For this compound, an RDG analysis would be expected to reveal several types of non-covalent interactions.

Van der Waals interactions: These would be widespread across the molecule, particularly involving the hydrocarbon portions of the indanone ring and the methyl groups of the methoxy substituents.

Intramolecular hydrogen bonds: Weak C-H···O hydrogen bonds could exist between the hydrogen atoms of the methoxy groups or the indanone ring and the oxygen atom of the carbonyl group or adjacent methoxy groups. These interactions would contribute to the conformational preference of the molecule.

Steric clashes: Repulsive interactions, indicated by red regions in an RDG plot, would likely be observed between the bulky methoxy groups, influencing their orientation relative to the aromatic ring and each other.

The RDG analysis provides a visual representation of these interactions as surfaces, colored according to the nature and strength of the interaction. Blue surfaces typically indicate strong attractive interactions (like hydrogen bonds), green surfaces represent weaker van der Waals forces, and red surfaces denote repulsive steric clashes.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the likelihood of finding an electron pair in a given region of a molecule. canterbury.ac.uk It is particularly useful for visualizing and understanding the nature of chemical bonds and lone pairs. canterbury.ac.uk

An ELF analysis of this compound would be expected to show:

Covalent bonds: High ELF values would be localized in the regions between covalently bonded atoms, such as the C-C and C-H bonds of the indanone ring and the C-O and O-C bonds of the methoxy groups. The C=O double bond would show a distinct, higher-density localization basin.

Lone pairs: High ELF values would also be found in the regions corresponding to the lone pairs of the oxygen atoms in the carbonyl and methoxy groups.

Aromaticity: The delocalized π-system of the benzene ring would be visualized as a continuous region of high electron localization above and below the plane of the ring.

ELF studies provide a detailed picture of the electronic structure, complementing the information obtained from NBO analysis by offering a real-space representation of electron pairing.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target.

Investigation of Binding Interactions with Biological Targets

While specific docking studies for this compound are not widely reported, the indanone scaffold is a common feature in many biologically active compounds. rsc.orgresearchgate.netrsc.org Derivatives of 1-indanone (B140024) have been investigated for a variety of biological activities, including as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. nih.govacs.orgresearchmap.jp

A molecular docking study of this compound against a potential biological target, such as AChE, would aim to identify the most stable binding pose and the key molecular interactions responsible for this binding. These interactions could include:

Hydrogen bonds: The carbonyl oxygen of the indanone could act as a hydrogen bond acceptor.

Hydrophobic interactions: The aromatic ring and the aliphatic part of the indanone core, as well as the methyl groups of the methoxy substituents, could engage in hydrophobic interactions with nonpolar residues in the protein's active site.

π-π stacking: The aromatic ring of the indanone could participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

The specific pattern of these interactions would depend on the topology and chemical nature of the target protein's binding pocket.

In Silico Assessment of Potential Bioactivity

In silico methods are used to predict the biological activity of a compound before it is synthesized and tested in a laboratory. These methods are based on the principle that the biological activity of a molecule is related to its structure.

The potential bioactivity of this compound can be assessed by comparing its structure to other known bioactive indanone derivatives. The indanone scaffold is present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net The presence of three methoxy groups on the aromatic ring would significantly influence the molecule's polarity, lipophilicity, and electronic properties, which in turn would affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its affinity for biological targets.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, could be used to predict the bioactivity of this compound based on its physicochemical properties and structural features. Such models are built by correlating the structures of a series of compounds with their measured biological activities.

V. Structure Activity Relationships Sar of 5,6,7 Trimethoxy 1 Indanone and Analogues

Substituent Effects on Biological Activity

The biological profile of 1-indanone (B140024) derivatives can be significantly altered by the nature, number, and position of substituents on the indanone core and any associated aryl rings.

The methoxy (B1213986) (-OCH₃) group, a common substituent in bioactive indanones, exerts a profound influence on the molecule's electronic properties and steric profile, thereby affecting its interaction with biological targets.

Research on various indanone analogues has revealed specific trends related to methoxy substitution:

Anti-inflammatory Activity: In a series of 2-benzylidene-1-indanone (B110557) derivatives, the position of methoxy groups was found to be critical for anti-inflammatory activity. While a 5,6-dimethoxy substitution on the indanone ring (B ring) enhanced activity, the introduction of di- or trimethoxy groups on the benzylidene ring (A ring) led to a dramatic decrease in the inhibition of inflammatory cytokines like IL-6 and TNF-α. scienceopen.com Conversely, specific mono-methoxy substitutions, such as a 3'-methoxy combined with a 4'-hydroxyl group on the A ring, significantly enhanced activity. scienceopen.com

Anticancer Activity: For spiroisoxazoline derivatives of indanone evaluated for COX-2 inhibition and cytotoxicity, compounds featuring a methoxy group at the meta position of a C-3' phenyl ring demonstrated superior selectivity and higher potency. nih.gov Specifically, a derivative with a 3,4-dimethoxyphenyl group exhibited the highest COX-2 inhibitory activity and the most potent cytotoxicity against MCF-7 breast cancer cells. nih.gov

General Bioactivity: The position of the methoxy group on an aromatic ring can influence the bioavailability and subsequent bioactivity of the entire compound. mdpi.com Studies on related metal complexes have shown that the location of the methoxy group affects intermolecular contacts, which in turn can alter the compound's biological properties. mdpi.com For instance, a 4,5,6-trimethoxyindanone-estradiol hybrid was found to be more potent against MCF-7 breast cancer cells than its chalcone (B49325) precursor. rsc.org

The following table summarizes the observed effects of methoxy group substitutions on the biological activity of selected indanone analogues.

| Compound Series | Substitution Pattern | Observed Biological Effect |

| 2-Benzylidene-1-indanones | 5,6-Dimethoxy on indanone ring | Enhanced anti-inflammatory activity scienceopen.com |

| 2-Benzylidene-1-indanones | Di- or tri-methoxy on benzylidene ring | Decreased anti-inflammatory activity scienceopen.com |

| Spiroisoxazoline indanones | Meta-methoxy on C-3' phenyl ring | Superior COX-2 selectivity and potency nih.gov |

| Indanone-estradiol hybrid | 4,5,6-Trimethoxy on indanone ring | Higher potency against MCF-7 cells compared to chalcone precursor rsc.org |

Beyond methoxy groups, other functionalizations on the indanone scaffold also significantly dictate the biological activity. The introduction of various substituents can modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic character.

Key findings on the impact of other functional groups include:

Electron-Withdrawing Groups: The effect of electron-withdrawing groups (EWGs) varies depending on the compound series and target. In some 2-benzylidene-1-indanone derivatives, EWGs on the benzylidene ring resulted in weak or no anti-inflammatory activity. scienceopen.com However, for a series of aryl pyrazole-indanone hybrids, the presence of EWGs like chloro and bromo groups on the indanone motif was found to enhance anticancer activity. rasayanjournal.co.in Similarly, for certain aurone (B1235358) and indanone derivatives, the introduction of EWGs was beneficial for antibacterial activity. nih.gov

Hydroxyl Groups: The strategic placement of hydroxyl (-OH) groups can be advantageous. A combination of a 3'-methoxy and a 4'-hydroxyl group on the benzylidene ring of 2-benzylidene-1-indanones led to a significant enhancement of anti-inflammatory properties. scienceopen.com The introduction of hydroxyl groups is also reported to be beneficial for the antibacterial activity of indanone derivatives. nih.gov

Other Alkoxy Groups: Replacing methoxy groups with larger alkoxy groups like propoxy (-OPr) or isopropoxy (-O(i-Pr)) has shown position-dependent effects. For instance, these substitutions at the C-7 position of the indanone ring were beneficial for anti-inflammatory activity, whereas their placement at other positions reduced activity. scienceopen.com

Halogens: The inclusion of halogens such as fluorine and chlorine is well-tolerated in the synthesis of indanones and can influence activity. acs.org In some cases, chloro-substituted compounds showed moderate anti-inflammatory effects, while in others, halogen substitution led to reduced activity. scienceopen.com

Amino Groups: The introduction of various amino groups onto the indanone B ring was found to diminish anti-inflammatory activity in the 2-benzylidene-1-indanone series. scienceopen.com

The table below details the influence of various functional groups on the biological activity of indanone derivatives based on published research.

| Functional Group | Position/Context | Impact on Activity |

| Electron-withdrawing (e.g., -Cl, -Br) | On indanone ring of pyrazole hybrids | Enhanced anticancer activity rasayanjournal.co.in |

| Electron-withdrawing | On benzylidene ring of anti-inflammatory agents | Reduced activity scienceopen.com |

| Hydroxyl (-OH) | 4'-position of benzylidene ring (with 3'-OMe) | Enhanced anti-inflammatory activity scienceopen.com |

| Propoxy (-OPr), Isopropoxy (-O(i-Pr)) | C-7 position of indanone ring | Beneficial for anti-inflammatory activity scienceopen.com |

| Propoxy (-OPr), Isopropoxy (-O(i-Pr)) | Other positions on indanone ring | Reduced anti-inflammatory activity scienceopen.com |

| Amino groups | On indanone ring | Diminished anti-inflammatory activity scienceopen.com |

Conformational Constraints and Bioactive Conformations

The 1-indanone scaffold can be considered a conformationally constrained, or rigid, analogue of more flexible structures like chalcones. rsc.orgpreprints.org This rigidity is a key feature that influences its biological activity. By locking the molecule into a more defined shape, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity.

The transformation of a flexible chalcone into an indanone via cyclization creates a five-membered ring that fixes the relative orientation of the aromatic rings and the carbonyl group. preprints.org This constrained frame is no longer planar and is thought to mimic the s-trans conformation of the parent chalcone, which has been shown to be important for its biological activity. preprints.org The planarity of arylidene indanones, which are described as "rigid cousins of chalcones," allows for effective transmission of electronic effects from substituents on the aryl ring to the carbonyl group. rsc.org

Computational studies, such as the conformational analysis of 5,6-dimethoxy-1-indanone (B192829), help to elucidate the molecule's stable structures and electronic properties. nih.gov Natural Bond Orbital (NBO) analysis of this compound indicates hyperconjugative interactions between the methoxy groups and the indanone ring, which stabilize the molecule and influence its electronic transitions. nih.gov Understanding these preferred conformations is crucial for docking studies and for designing analogues that present the key pharmacophoric features in the optimal spatial arrangement for interaction with a biological target.

Comparison of Indanone Scaffolds with Related Bioactive Chemotypes (e.g., Chalcones)

Indanones and chalcones share a common α,β-unsaturated ketone system, which is a critical feature for the biological activity of many natural products. rsc.org However, the cyclic nature of the indanone scaffold imparts distinct properties compared to the acyclic chalcone framework.

Structural Rigidity: Arylidene indanones are often referred to as "rigid homologs" or "rigid cousins" of chalcones. rsc.orgnih.gov This rigidity is achieved by incorporating the α,β-unsaturated ketone system into a five-membered ring. This structural constraint can lead to enhanced potency, as seen in a 4,5,6-trimethoxyindanone-estradiol hybrid, which was more potent against MCF-7 breast cancer cells than its chalcone-estradiol precursor. rsc.org

Electronic Effects: The more planar structure of arylidene indanones compared to chalcones allows for a more effective transmission of electron donor effects from substituents on the arylidene ring to the carbonyl group of the indanone. rsc.org

Chemical Stability: Chalcones are susceptible to light-induced E/Z (trans/cis) isomerization around the double bond in solution, which can result in a mixture of isomers with potentially different biological activities. The indanone structure circumvents this issue by locking the double bond within a rigid ring system (in the case of arylidene indanones) or by eliminating it during cyclization, thus retaining the key structural features in a stable form. preprints.org

Rational Design Principles for Novel Indanone-Based Compounds

Based on the accumulated SAR data, several rational design principles can be formulated for the development of novel, potent, and selective indanone-based therapeutic agents.

Scaffold Hopping and Hybridization: A successful strategy involves creating hybrid molecules that combine the indanone scaffold with other known pharmacophores or drug fragments. rsc.org This "active splicing principle" aims to merge the beneficial properties of both moieties to create synergistic or multi-target effects. nih.gov

Conformational Constraint: Leveraging the indanone core as a rigid scaffold to mimic the bioactive conformation of more flexible molecules (like chalcones) is a key design principle. This approach can enhance binding affinity and improve stability. preprints.org

Position-Specific Substitution: SAR studies consistently highlight the critical importance of substituent placement. Design efforts should focus on optimizing the position of key functional groups, such as methoxy and hydroxyl groups, to maximize desired biological effects and minimize off-target activity. For example, targeting the C-7 position for certain alkoxy groups or the 3'- and 4'-positions of a benzylidene ring can be a fruitful strategy for enhancing anti-inflammatory activity. scienceopen.com

Modulation of Electronic Properties: The introduction of either electron-donating or electron-withdrawing groups should be carefully considered based on the biological target. For instance, enhancing anticancer activity might be achieved by incorporating halogens on the indanone ring, while developing anti-inflammatory agents might require avoiding strong electron-withdrawing groups on appended aryl rings. scienceopen.comrasayanjournal.co.in

Bioisosteric Replacement: Classical bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, can be employed to fine-tune a molecule's activity, selectivity, and pharmacokinetic profile.

By applying these principles, medicinal chemists can more effectively navigate the chemical space around the 1-indanone core to develop novel compounds with improved therapeutic potential.

Vi. Advanced Research on Biological Activities and Mechanistic Insights in Vitro & Preclinical Focus

Antineoplastic and Cytotoxic Mechanisms

Derivatives of the 1-indanone (B140024) structure, particularly those incorporating a trimethoxyphenyl moiety, have been a focal point of anticancer research. These compounds have demonstrated potent cytotoxic effects, primarily by interfering with the cellular machinery essential for cell division and proliferation.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A primary mechanism underlying the antineoplastic activity of 5,6,7-Trimethoxy-1-indanone derivatives is the inhibition of tubulin polymerization. cytoskeleton.com Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. cytoskeleton.com Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). mdpi.comnih.gov

Research has shown that many indanone derivatives function as microtubule destabilizers by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govrsc.org This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle required for chromosome segregation during mitosis. cytoskeleton.comnih.gov

For instance, a series of 3-arylindanone derivatives were designed as tubulin polymerization inhibitors targeting the colchicine site. rsc.org One particularly potent enantiomer, (R)-9k, was found to inhibit tubulin polymerization more effectively than colchicine itself. nih.govrsc.org Similarly, chalcone (B49325) analogues synthesized from 4,5,6-trimethoxy indanone demonstrated effective inhibition of cellular tubulin polymerization, leading to prolonged G2/M phase arrest and apoptosis in cancer cells. mdpi.com Molecular dynamics simulations have further elucidated this mechanism, showing that the 3,4,5-trimethoxyphenyl fragment (Ring A) plays a crucial role in binding to the colchicine site through hydrophobic interactions, which in turn suppresses the twisting and bending motions of the tubulin dimer, leading to microtubule destabilization. nih.gov A specific benzylidene indanone derivative was found to strongly inhibit tubulin polymerization with an IC₅₀ value of 0.63 µM, a potency comparable to the known inhibitor podophyllotoxin (B1678966) (IC₅₀ = 0.74 µM). researchgate.net

Inhibition of Cell Proliferation in Specific Cell Lines

The disruption of microtubule dynamics by indanone derivatives translates to potent anti-proliferative activity against a wide range of human cancer cell lines. nih.gov Extensive in vitro screening has quantified the cytotoxicity of these compounds, often revealing IC₅₀ (half-maximal inhibitory concentration) values in the nanomolar to low-micromolar range.

For example, a 2-benzylidene indanone derivative modified from gallic acid exhibited potent cytotoxicity against a panel of human carcinoma cells, including colorectal adenocarcinoma (DLD1), lung carcinoma (A549), prostate carcinoma (DU145), and breast carcinoma (MCF-7, T47D, MDA-MB-231) cell lines. nih.govresearchgate.net Thiazolyl hydrazone derivatives of 1-indanone also showed significant anti-cancer activity against colon cancer cell lines, with one compound, ITH-6, proving more effective than the clinical drug irinotecan (B1672180) against HT-29, COLO 205, and KM 12 cells. nih.gov Furthermore, chalcone analogues derived from 4,5,6-trimethoxy indanone were highly potent, with GI₅₀ values against five different cancer cell lines ranging from 26 nM to 35 nM. mdpi.com

| Compound Type | Cell Line | Cancer Type | IC₅₀ / GI₅₀ Value | Source |

|---|---|---|---|---|

| 2-Benzylidene Indanone Derivative | MCF-7 | Breast Carcinoma | 0.010 µM | nih.gov |

| 2-Benzylidene Indanone Derivative | DU145 | Prostate Carcinoma | 0.019 µM | nih.gov |

| 2-Benzylidene Indanone Derivative | DLD1 | Colorectal Adenocarcinoma | 14.76 µM | nih.gov |

| Thiazolyl Hydrazone Indanone (ITH-6) | HT-29 | Colon Cancer | 0.44 µM | nih.gov |

| Thiazolyl Hydrazone Indanone (ITH-6) | COLO 205 | Colon Cancer | 0.98 µM | nih.gov |

| Thiazolyl Hydrazone Indanone (ITH-6) | KM 12 | Colon Cancer | 0.41 µM | nih.gov |

| Chalcone Analogue from Trimethoxy Indanone | Various (5 lines) | Various Cancers | 26 nM - 35 nM | mdpi.com |

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Beyond their antineoplastic effects, derivatives of indanone and structurally related trimethoxy-substituted compounds have demonstrated significant anti-inflammatory properties. beilstein-journals.org Research indicates these molecules can modulate key inflammatory pathways and reduce the production of inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

A key mechanism of the anti-inflammatory action of these compounds is the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govscienceopen.com These cytokines are central to the inflammatory response, and their overproduction is implicated in numerous chronic inflammatory diseases. nih.gov

Studies on 2-benzylidene-1-indanone (B110557) derivatives revealed their ability to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. scienceopen.com The structure-activity relationship analysis showed that substitutions on the benzylidene ring were critical for activity, with a 3'-methoxy, 4'-hydroxy substitution providing the most potent inhibition of TNF-α production. scienceopen.com Similarly, 5,6,7-trimethoxyflavone, a compound with a related trimethoxyaryl moiety, was shown to dose-dependently inhibit the production and mRNA expression of TNF-α and IL-6 in LPS-treated macrophages. nih.govresearchgate.net This inhibition was linked to the suppression of the transcriptional activity of NF-κB and AP-1, key regulators of the inflammatory gene expression. nih.gov

| Compound Type | Substitution Pattern (Ring B) | % Inhibition of TNF-α Release (at 10 µM) | % Inhibition of IL-6 Release (at 10 µM) | Source |

|---|---|---|---|---|

| 2-Benzylidene-1-indanone | 4'-Hydroxy | 83.73% | 69.28% | scienceopen.com |

| 2-Benzylidene-1-indanone | 3'-Methoxy, 4'-Hydroxy | 96.79% | 68.93% | scienceopen.com |

| 2-Benzylidene-1-indanone | 4'-Methoxy | 56.36% | 60.27% | scienceopen.com |

| 2-Benzylidene-1-indanone | 3',4'-Dimethoxy | 59.18% | 79.29% | scienceopen.com |

| 2-Benzylidene-1-indanone | 3',4',5'-Trimethoxy | 45.09% | 31.06% | scienceopen.com |

Antimicrobial Properties and Spectrum of Activity

The 1-indanone scaffold has also been utilized as a template for developing novel antimicrobial agents. beilstein-journals.orgrjptonline.org Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Synthetic derivatives of 1-indanone have been screened for their ability to inhibit bacterial growth. A study on substituted indanone acetic acids found that a para-fluorophenyl substituted derivative exhibited marked potency against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. rjptonline.org Another investigation into isoxazole (B147169) fused 1-indanones identified derivatives with high antibacterial activity against E. coli and B. subtilis. beilstein-journals.org

More recent research on a series of aurone (B1235358) and indanone derivatives confirmed their potential as antibacterial agents, with a particular effectiveness against the Gram-positive bacterium S. aureus. researchgate.net Nineteen of the thirty synthesized compounds showed inhibitory activity, with several demonstrating a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 62.5 μM. researchgate.net These findings underscore the versatility of the indanone framework in designing molecules with diverse biological activities, including antibacterial properties.

| Compound Type | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| Para-fluorophenyl Indanone Acetic Acid | Staphylococcus aureus (Gram +) | Marked potency | rjptonline.org |

| Para-fluorophenyl Indanone Acetic Acid | Bacillus subtilis (Gram +) | Marked potency | rjptonline.org |

| Para-fluorophenyl Indanone Acetic Acid | Escherichia coli (Gram -) | Marked potency | rjptonline.org |

| Isoxazole Fused 1-Indanone | Escherichia coli (Gram -) | High activity | beilstein-journals.org |

| Isoxazole Fused 1-Indanone | Bacillus subtilis (Gram +) | High activity | beilstein-journals.org |

| Indanone Derivatives | Staphylococcus aureus (Gram +) | MIC/MBC of 62.5 µM | researchgate.net |

Antifungal Activities

The indanone scaffold is a recurring motif in compounds investigated for their antimicrobial properties. beilstein-journals.org Derivatives of the core indanone structure have demonstrated notable antifungal activity against a range of fungal pathogens. beilstein-journals.orgrjptonline.org For instance, studies on various substituted indanone derivatives have revealed potent activity against fungi such as Aspergillus niger and Candida albicans. beilstein-journals.orgrjptonline.orgrjptonline.org

One study highlighted that an ortho-methoxyphenyl derivative of indanone acetic acid exhibited significant antifungal effects. rjptonline.org Another research effort synthesized a series of isoxazole-fused 1-indanones, with specific derivatives showing strong activity against Aspergillus niger and Penicillium notatum. beilstein-journals.org While research on the specific antifungal properties of this compound is limited, the consistent antifungal efficacy of its structural analogs underscores the potential of this chemical class. For example, novel derivatives of 5,6-dimethoxy-1-indanone (B192829) have also been synthesized and tested for their antifungal capabilities. researchgate.net

Below is a summary of antifungal activities observed in various indanone derivatives.

| Fungal Strain | Active Compound Class | Observed Effect |

| Aspergillus niger | Isoxazole fused 1-indanone derivatives | Potent Antifungal Activity |

| Penicillium notatum | Isoxazole fused 1-indanone derivatives | Potent Antifungal Activity |

| Candida albicans | Substituted indanone acetic acid derivatives | Antifungal Activity |

| General Fungi | Ortho-methoxyphenyl indanone derivative | Better Antifungal Activity |

Antiviral Properties

The antiviral potential of indanone derivatives has been a subject of scientific inquiry, with particular focus on the Hepatitis C Virus (HCV). beilstein-journals.orgnih.gov Thiosemicarbazones (TSCs), a class of compounds known for their antiviral activity against a wide spectrum of DNA and RNA viruses, have been synthesized from indanone scaffolds to explore their therapeutic potential. nih.govresearchgate.net

Research has specifically investigated 1-indanone thiosemicarbazone derivatives for their anti-HCV activity. nih.gov A study focused on two derivatives, 5,6-dimethoxy-1-indanone TSC and 5,6-dimethoxy-1-indanone N4-allyl TSC, which demonstrated a potent suppression of HCV replication in cell lines containing the subgenotype 1b HCV replicon system. nih.govresearchgate.netconicet.gov.ar

The proposed mechanism of action involves the inhibition of the virus's non-structural proteins, which are essential for viral replication. nih.govresearchgate.net Importantly, this antiviral activity was observed without cytotoxic effects on the host cells. nih.gov The extremely low aqueous solubility of these compounds often presents a challenge for biological evaluation, a hurdle that researchers have addressed by creating inclusion complexes with hydroxypropyl-β-cyclodextrin, enhancing stability in culture medium. nih.govconicet.gov.ar

Cholinesterase Inhibition and Neurological Activity

The indanone nucleus is a cornerstone in the development of agents targeting neurodegenerative disorders, an interest significantly spurred by the success of the indanone-derived drug Donepezil for Alzheimer's disease. nih.gov Derivatives of this scaffold have been shown to modulate the activity of key enzymes in the brain, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Derivatives of 5,6-dimethoxy-indanone and other related structures have been extensively studied as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of Alzheimer's disease. google.com

A novel hybrid molecule combining a 5,6-dimethoxy-indanone moiety with chalcone and carbamate (B1207046) scaffolds (named AP5) was found to inhibit AChE activity effectively. nih.gov Molecular docking studies suggest that this compound can bind to both the catalytic and peripheral sites of the enzyme. nih.gov Similarly, another study designed a series of indanone derivatives, with one compound featuring a piperidine (B6355638) group linked to the indone core exhibiting inhibitory activity against AChE that was 14-fold more potent than Donepezil. nih.gov Research has also explored benzylidene-indenone derivatives as selective inhibitors of butyrylcholinesterase. researchgate.net

The table below summarizes the inhibitory activities of selected indanone derivatives against cholinesterase enzymes.

| Compound Derivative | Target Enzyme | Potency (IC₅₀) |

| Indanone derivative with piperidine group (6a) | Acetylcholinesterase (AChE) | 0.0018 µM |

| N-benzyl(ethyl)amino analog (1h) | Acetylcholinesterase (AChE) | 39 nM |

| N-benzyl(ethyl)amino analog (1h) | Monoamine Oxidase B (MAO-B) | 355 nM |

| Benzylidene-indenone (Compound 9) | Butyrylcholinesterase (BChE) | Selective Inhibition |

The ability of indanone derivatives to inhibit cholinesterases forms the basis of their exploration in Alzheimer's disease (AD) research. nih.gov Alzheimer's is a multifactorial neurodegenerative disease, and multi-target-directed ligands are of great interest. nih.gov

The hybrid compound AP5, derived from 5,6-dimethoxy-indanone, has shown promise in preclinical AD models. nih.gov Beyond just inhibiting AChE, it was also found to interfere with AChE-induced amyloid-β (Aβ) aggregation, reduce neuroinflammation, and promote the clearance of Aβ plaques by microglia. nih.gov Chronic treatment with this compound in an animal model of AD resulted in the prevention of neuronal and synaptic damage and an alleviation of memory deficits. nih.gov The indanone scaffold is recognized as a versatile base for developing neuroprotective agents for various neurodegenerative diseases. nih.gov

Antioxidant Activity

The antioxidant properties of compounds are crucial for combating oxidative stress, a factor implicated in numerous diseases. Research into derivatives of 5,6-dimethoxy-1-indanone has established a connection between their antioxidant potential and their biological activity. researchgate.net Specifically, a study involving metal complexes of a 2‐hydroxy‐N′‐(4,5,6‐trimethoxy‐2,3‐dihydro‐1H‐inden‐1‐ylidene) benzohydrazide (B10538) derivative demonstrated good scavenging activity against various free radicals. researchgate.net While direct studies on this compound are not extensively detailed, the antioxidant capacity of its close structural relatives suggests a promising area for further investigation.

Modulatory Effects on Other Biological Targets

Currently, there is no specific research available in peer-reviewed literature detailing the direct inhibitory effects of this compound on dual specificity phosphatases (DUSPs) such as DUSP1 or DUSP6. While other substituted 1-indanone derivatives, like (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), have been investigated as allosteric inhibitors of DUSP1 and DUSP6, similar studies on this compound have not been published. researchgate.netnih.govnih.gov

The 1-indanone scaffold is a recognized structural framework for the development of potent inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Research into a variety of 1-indanone derivatives has shown that these compounds can act as high-potency, reversible inhibitors of both MAO-A and MAO-B. nih.gov

While direct inhibitory data for this compound is not specified in the available literature, structure-activity relationship (SAR) studies on related compounds provide significant insights. An analysis of 2-heteroarylidene-1-indanone derivatives revealed that the presence of methoxy (B1213986) groups on the indanone's aromatic A-ring leads to a significant enhancement in MAO-B inhibitory activity compared to unsubstituted versions. nih.govresearchgate.net This suggests that the trimethoxy substitution pattern of this compound is favorable for this biological activity.

Studies have demonstrated that substitutions at the C5 and C6 positions of the indanone ring are particularly effective for potent and selective MAO-B inhibition. nih.govnih.gov For instance, certain C6-substituted indanones exhibit IC₅₀ values in the low nanomolar range (1 to 30 nM) for MAO-B. nih.gov Although these derivatives are generally selective for MAO-B, some also show potent inhibition of MAO-A, with IC₅₀ values below 0.1 µM. nih.gov The development of such compounds is considered a promising avenue for therapies targeting neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

| Compound Scaffold | Substitution Pattern | Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|